molecular formula C14H17N3O4 B3999987 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one

3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one

Cat. No.: B3999987
M. Wt: 291.30 g/mol
InChI Key: WBEUKNYVFYYBEX-UHFFFAOYSA-N
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Description

3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an indole derivative with a nitro compound, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The hydroxy group is then introduced via a selective oxidation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often requiring the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, amino-indoles, and carbonyl-indoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The piperidine ring enhances its solubility and bioavailability. The compound may exert its effects by modulating enzyme activity, inhibiting specific receptors, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indole
  • 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-amine
  • 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-carboxylic acid

Uniqueness

Compared to similar compounds, 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-4-2-3-7-16(9)14(19)11-8-10(17(20)21)5-6-12(11)15-13(14)18/h5-6,8-9,19H,2-4,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEUKNYVFYYBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one
Reactant of Route 3
3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one
Reactant of Route 4
3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one
Reactant of Route 5
3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one
Reactant of Route 6
3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one

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